2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide
Description
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a tertiary amide featuring a piperazine-substituted ethylamine backbone. The compound combines a bulky pivaloyl (2,2-dimethylpropanoyl) group with a piperazinyl moiety, a structural motif commonly associated with central nervous system (CNS) drug candidates due to piperazine’s ability to modulate receptor binding (e.g., serotonin or dopamine receptors) .
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-piperazin-1-ylethyl)propanamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
DRURWHLSUJFBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
-
Reagents : Concentrated HCl (6M), reflux
-
Products : 2,2-Dimethylpropanoic acid + 1-(2-aminoethyl)piperazine hydrochloride
-
Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Reagents : NaOH (4M), heat
-
Products : Sodium 2,2-dimethylpropanoate + free amine derivative
Nucleophilic Substitution at Piperazine
The piperazine nitrogen participates in alkylation and acylation:
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative |
| Benzyl chloride | Triethylamine, CH₂Cl₂ | N-Benzylpiperazine analog |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C → RT | N-Acetylpiperazine derivative |
| Phenylacetyl chloride | THF, reflux | N-Phenylacetylpiperazine analog |
Catalytic Hydrogenation
The piperazine ring can undergo partial hydrogenation:
-
Reagents : H₂ (1 atm), Pd/C (10% w/w), ethanol
-
Product : Partially saturated tetrahydropyrazine derivative
-
Selectivity : Controlled by reaction time and catalyst loading.
Spectroscopic Characterization
Key data for reaction validation:
-
¹H NMR : δ 2.95–3.13 (m, piperazine CH₂), 3.56–3.82 (m, ethylenediamine CH₂), 1.25 (s, C(CH₃)₂).
-
¹³C NMR : δ 169.6 (C=O), 49.3–46.1 (piperazine C), 41.2 (C(CH₃)₂).
Mass Spectrometry
-
m/z : 238.33 [M+H]⁺ (calc. 238.33).
Stability and Reactivity Trends
Scientific Research Applications
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter systems or enzyme activities .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Piperazine Ring : The presence of the piperazine moiety contributes to the compound's biological activity by influencing receptor interactions.
- Amide Group : The propanamide functional group is crucial for the compound's pharmacological properties.
Neurotransmitter Receptor Interactions
Research indicates that piperazine derivatives exhibit significant interactions with various neurotransmitter receptors, including:
- Dopamine Receptors : Compounds similar to this compound have shown high affinity for dopamine D4 receptors, with some derivatives achieving IC50 values as low as 0.057 nM .
- Serotonin Receptors : The structural modifications in piperazine compounds often enhance selectivity for serotonin receptor subtypes, potentially leading to anxiolytic effects .
- Histamine Receptors : Some studies have reported moderate to potent antagonistic activity at histamine H1 receptors for related piperazine derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, certain compounds have demonstrated significant apoptosis-promoting activity in breast cancer cell lines by acting as PARP-2 inhibitors .
Antiviral Activity
The exploration of piperazine derivatives for antiviral applications has gained traction, particularly in targeting SARS-CoV-2. In silico studies suggest that compounds with similar scaffolds may inhibit viral replication by interacting with key enzymes such as M pro and RdRp .
Neuropharmacological Studies
- Dopamine D4 Receptor Affinity :
- Antitumor Activity :
Antiviral Research
A recent investigation focused on the design and synthesis of piperazine derivatives aimed at inhibiting SARS-CoV-2. Molecular docking studies revealed that specific modifications could enhance binding affinity to viral targets, suggesting a viable pathway for therapeutic development against COVID-19 .
Table 1: Biological Activities of Piperazine Derivatives
| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| This compound | Dopamine D4 | 0.057 | Antipsychotic |
| Piperazine Derivative A | Serotonin 5-HT1A | 10 | Anxiolytic |
| Piperazine Derivative B | Histamine H1 | 50 | Antihistaminic |
| Piperazine Derivative C | PARP-2 | - | Anticancer |
Table 2: Summary of Research Findings on Antiviral Activity
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide, and how is purity validated?
Answer: The synthesis typically involves coupling a piperazinyl-ethylamine derivative with a pivaloyl (2,2-dimethylpropanoyl) group. A validated approach includes:
- Step 1: Reacting 1-(2-aminoethyl)piperazine with pivaloyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate .
- Purity Validation:
Q. How can researchers characterize the physicochemical properties of this compound?
Answer: Key characterization methods include:
Q. What in vitro assays are suitable for preliminary biological screening?
Answer: Initial screening should focus on target engagement and cytotoxicity:
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT2A) or dopamine receptors, given structural similarity to CNS-active piperazinyl derivatives .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to assess half-life (t½) and CYP450 interactions .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-solvents: Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
- Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (test via pH-solubility profile) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., piperazine CH₂ at δ 2.6–2.8 ppm; pivaloyl C(CH₃)₃ at δ 27–29 ppm) .
- 2D NMR (HSQC, HMBC): Correlate amide NH (δ 7.8–8.2 ppm) with adjacent carbons to validate connectivity .
Advanced Research Questions
Q. How can contradictory physicochemical data (e.g., melting point, solubility) from literature be resolved?
Answer:
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
Answer:
- Lipophilicity Adjustment: Introduce fluorine substituents to the pivaloyl group to balance logP (target 2.0–3.0) .
- Blood-Brain Barrier (BBB) Assays: Use in vitro PAMPA-BBB model; validate with in vivo microdialysis in rodents .
- Prodrug Design: Mask the amide as an ester (e.g., ethyl ester) to enhance permeability, with enzymatic cleavage in plasma .
Q. How can computational modeling predict target interactions and guide SAR studies?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to 5-HT2A receptors (PDB ID: 6WGT). Focus on piperazine-ethylamine interactions with Asp155 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
- QSAR Models: Train models on piperazine derivatives’ IC₅₀ data to predict activity of novel analogs .
Q. How should researchers design experiments to resolve conflicting in vitro vs. in vivo efficacy data?
Answer:
- Dose-Response Correlation: Compare in vitro IC₅₀ (e.g., 5-HT2A binding) with in vivo ED₅₀ in behavioral models (e.g., forced swim test for antidepressants) .
- Metabolite Profiling: Use LC-MS/MS to identify active/passive metabolites in plasma and brain homogenates .
- Tissue Distribution Studies: Radiolabel the compound (¹⁴C) to quantify CNS uptake vs. peripheral accumulation .
Q. What methods validate the compound’s stability under long-term storage conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Solid-State NMR: Assess crystallinity changes impacting stability; amorphous forms may degrade faster .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months; compare impurity profiles (ICH Q1A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
